molecular formula C19H17F3N2O2 B4507539 2-(2-pyridinyloxy)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine

2-(2-pyridinyloxy)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine

Cat. No.: B4507539
M. Wt: 362.3 g/mol
InChI Key: PPQFHPSHYMLLNB-UHFFFAOYSA-N
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Description

2-(2-pyridinyloxy)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine is a useful research compound. Its molecular formula is C19H17F3N2O2 and its molecular weight is 362.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.12421228 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Deprotonation

Highly enantioselective syntheses of certain compounds, such as (S)-2-aryl-Boc-pyrrolidines, are achieved through treatment with specific amines, showcasing asymmetric deprotonation processes (Wu, Lee, & Beak, 1996).

DNA Binding and Nuclease Activity

Cu(II) complexes of tridentate ligands, including 2-(pyridine-2-yl)-N-((pyridine-2-yl)methyl)ethanamine, have been synthesized and characterized, demonstrating DNA binding and nuclease activity, with potential applications in understanding DNA interactions and therapeutic developments (Kumar et al., 2012).

Characterization of Chiral, Mobile Tripodal Ligands

Ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine have been synthesized, forming chiral complexes with metals. These are studied for their potential in asymmetric catalysis and molecular recognition (Canary et al., 1998).

Synthesis of Pyrrolin-2-ones Derivatives

The synthesis of new medicinal molecules, particularly pyrrolidin-2-ones derivatives, involves introducing various substituents into the nucleus of these compounds, indicating significant pharmaceutical applications (Rubtsova et al., 2020).

Topoisomerase Inhibitory Activity

The creation of novel compounds with topoisomerase inhibitory activity, such as 2-phenyl-4-aryl-5H-indeno[1,2-b]pyridines, suggests potential applications in cancer therapeutics (Kadayat et al., 2015).

Kinetic Studies of Hydrogenation Catalyzed by Nickel Complexes

Chiral synthons, including 1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine, have been synthesized and applied in asymmetric transfer hydrogenation of ketones, illustrating their role in catalysis (Kumah et al., 2019).

Synthesis of Substituted Furans and Pyrroles

These compounds are synthesized starting from furans, offering new pathways to create important synthons in chemical synthesis, pharmaceuticals, and materials (Kelly, Kerrigan, & Walsh, 2008).

Intramolecular Hydrogen Bonding and Tautomerism

N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, a related compound, has been studied for its tautomeric equilibrium, which is significant in understanding chemical properties and potential applications in drug design (Nazır et al., 2000).

Catalysis in Methoxycarbonylation

Palladium(II) complexes of (pyridyl)imine ligands, similar to the compound , have been explored for their catalytic efficiency in methoxycarbonylation, a key reaction in industrial chemistry (Zulu et al., 2020).

Properties

IUPAC Name

2-pyridin-2-yloxy-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c20-19(21,22)15-5-3-4-14(12-15)17-8-7-16(26-17)13-23-10-11-25-18-6-1-2-9-24-18/h1-9,12,23H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQFHPSHYMLLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-pyridinyloxy)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine
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2-(2-pyridinyloxy)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.